molecular formula C12H12BrN3O2S B5682589 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B5682589
M. Wt: 342.21 g/mol
InChI Key: DHWFSRCZYDSYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, also known as BPTAA, is a chemical compound that has been studied extensively for its potential use in scientific research. BPTAA has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of numerous studies.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has also been found to inhibit the activity of histone deacetylases (HDACs), proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory properties, and has been shown to reduce the production of inflammatory molecules in the body. 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has also been found to have anticancer properties, and has been shown to inhibit the growth of cancer cells in vitro. In addition, 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has been found to have an effect on the central nervous system, and has been shown to have anxiolytic and sedative effects in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is that it has been found to be relatively safe and non-toxic. It has been shown to have low toxicity in animal studies, and has been found to be well-tolerated in humans in clinical trials. However, one limitation of using 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is that it is not very soluble in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide. One area of research is the development of new synthesis methods for 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide that are more efficient and cost-effective. Another area of research is the exploration of new scientific research applications for 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, such as its potential use in treating neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, and to determine its potential side effects and long-term safety in humans.

Synthesis Methods

The synthesis of 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 2-(4-bromophenoxy)acetic acid with thiosemicarbazide, followed by reaction with ethyl iodide. The resulting compound is then treated with sodium hydroxide to yield 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide. This synthesis method has been used in several studies and has been found to be effective in producing high yields of 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide.

Scientific Research Applications

2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential use in a variety of scientific research applications. It has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has also been found to have anticancer properties and has been studied for its potential use in cancer treatment. In addition, 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential use in neuroscience research, as it has been found to have an effect on the central nervous system.

properties

IUPAC Name

2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2S/c1-2-11-15-16-12(19-11)14-10(17)7-18-9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWFSRCZYDSYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

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